molecular formula C19H22N2OS B2814530 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 403833-51-2

2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2814530
CAS No.: 403833-51-2
M. Wt: 326.46
InChI Key: ZBVGHRCFDKJZBB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a benzylthio group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

    Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with an appropriate acylating agent to introduce the ethanone group.

    Coupling Reaction: The final step involves the coupling of the benzylthiol with the phenylpiperazine derivative under suitable conditions, such as the presence of a base like sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to the corresponding alcohol.

    Substitution: The phenylpiperazine moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenylpiperazine moiety.

Scientific Research Applications

2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and phenylpiperazine moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(Benzylthio)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(Benzylthio)-1-(4-isopropylpiperazin-1-yl)ethanone

Uniqueness

2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(16-23-15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVGHRCFDKJZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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